methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1,2,5-trimethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-4)7(2)10(6)3/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUCCWQGKPXNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372443 | |
| Record name | methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14186-50-6 | |
| Record name | methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14186-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Cyclization Reaction Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| γ-Keto ester derivative | H2SO4 | 80 | 58 | |
| 1,4-Diketone + methylamine | ZnCl2 | 100 | 63 | |
| Enamine intermediate | BF3·Et2O | 70 | 67 |
Esterification of Carboxylic Acid Precursors
An alternative route involves synthesizing 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid followed by esterification with methanol. The carboxylic acid precursor is typically obtained via hydrolysis of nitrile intermediates or oxidation of hydroxymethyl derivatives. Esterification employs Fischer-Speier conditions, using concentrated sulfuric acid as a catalyst, with refluxing methanol (65°C, 12–24 hours). This method achieves 70–75% conversion but requires careful purification to remove unreacted acid and sulfonic acid byproducts.
Recent advancements utilize coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane. This approach enhances esterification efficiency (85–90% yield) while reducing reaction times to 4–6 hours. However, the cost of reagents and challenges in scaling up limit its industrial adoption.
Regioselective Methylation Strategies
Installing methyl groups at positions 1, 2, and 5 requires precise control to avoid polysubstitution. N-Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). For example, treatment of methyl 1H-pyrrole-3-carboxylate with methyl iodide in acetone at 50°C selectively methylates the nitrogen (position 1), followed by Friedel-Crafts alkylation at positions 2 and 5 using methyl chloride and aluminum trichloride.
Directed ortho metalation (DoM) has emerged as a powerful tool for regioselective C-methylation. Using n-butyllithium and tetramethylethylenediamine (TMEDA), the lithio intermediate at position 2 reacts with methyl iodide, achieving >90% selectivity. Subsequent methylation at position 5 requires protection of the ester group, often via tert-butyloxycarbonyl (Boc) strategies.
Table 2: Methylation Efficiency by Position
| Position | Reagent | Base | Selectivity (%) |
|---|---|---|---|
| 1 (N) | CH3I | K2CO3 | 95 |
| 2 (C) | CH3Cl, AlCl3 | None | 82 |
| 5 (C) | CH3I, n-BuLi/TMEDA | LDA | 91 |
Industrial-Scale Optimization
Scalable production of this compound prioritizes cost-effectiveness and minimal waste. Continuous-flow reactors have replaced batch processes for cyclization steps, reducing reaction times from hours to minutes while maintaining yields at 65–70%. Solvent recycling systems recover >90% of toluene and dichloromethane, aligning with green chemistry principles.
Quality control protocols emphasize HPLC purity (>98%) and spectroscopic validation. Nuclear magnetic resonance (NMR) analysis confirms methyl group regiochemistry, with characteristic shifts at δ 2.1–2.3 ppm for C-methyl groups and δ 3.6–3.8 ppm for the ester methyl. Mass spectrometry (MS) data verify the molecular ion peak at m/z 167.2, consistent with the compound’s molecular weight.
Challenges and Limitations
Despite methodological advancements, several challenges persist:
-
Over-Methylation : Competitive methylation at position 4 can occur if reaction temperatures exceed 100°C, necessitating precise thermal control.
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Ester Hydrolysis : Prolonged exposure to acidic or basic conditions during synthesis may hydrolyze the methyl ester to the carboxylic acid, requiring neutral workup conditions.
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Purification Complexity : Silica gel chromatography remains the primary purification method, but industrial-scale recrystallization from ethanol/water mixtures (3:1 v/v) offers a viable alternative .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate with analogs differing in substituents, ester groups, or functional groups.
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Comparisons
Substituent Effects
- Position and Number of Methyl Groups :
- The 1,2,5-trimethyl substitution in the target compound creates steric hindrance and electronic effects distinct from analogs like ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The 1-methyl group in the target compound blocks N-H tautomerization, stabilizing the pyrrole ring .
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate introduces a formyl group at the 5-position, enhancing reactivity for nucleophilic additions compared to the fully methylated target compound .
Ester vs. Carboxylic Acid
- The methyl ester group in the target compound improves volatility and solubility in organic solvents compared to its carboxylic acid analog (CAS 175276-50-3). The acid form is more polar, making it suitable for salt formation or coupling reactions .
Alkyl Chain Variations
- Replacing the methyl ester with an ethyl ester (e.g., ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) increases molecular weight (179.22 vs.
Physicochemical Properties
- Boiling/Melting Points : Methyl esters generally exhibit lower boiling points than ethyl esters due to reduced van der Waals interactions. For example, the target compound (methyl ester) is likely more volatile than ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate .
- Solubility : The carboxylic acid analogs (e.g., CAS 175276-50-3) show higher water solubility than their ester counterparts due to hydrogen bonding capabilities .
Biological Activity
Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (MTPC) is a pyrrole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of MTPC, highlighting its mechanisms of action, relevant studies, and its comparison with similar compounds.
- IUPAC Name: this compound
- CAS Number: 14186-50-6
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight: 167.21 g/mol
- SMILES Notation: COC(=O)C1=C(C)N(C)C(C)=C1
The biological activity of MTPC is attributed to its interaction with various molecular targets within biological systems. It may influence enzyme activity or receptor interactions, leading to significant biochemical effects. The specific pathways involved are still under investigation, but preliminary studies suggest that MTPC could modulate cellular processes associated with inflammation and cancer progression.
Antimicrobial Activity
MTPC has shown promising antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains and fungi. For instance:
- Study Findings: A study reported that MTPC exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings suggest that MTPC could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
MTPC's anticancer potential is another area of active research. Several studies have explored its effects on various cancer cell lines:
- Case Study: In vitro assays demonstrated that MTPC induced apoptosis in HeLa cells (cervical cancer) with an IC₅₀ value of approximately 20 µM. The compound's mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of MTPC, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC₅₀ in µM) |
|---|---|---|
| Methyl 4-formyl-1,2,5-trimethylpyrrole | Moderate | 35 |
| Ethyl 1,2,4-trimethylpyrrole | Low | 40 |
| Diethyl 1,3,5-trimethylpyrrole | High | 28 |
MTPC stands out due to its balanced profile of antimicrobial and anticancer activities.
Q & A
Q. What are the standard synthetic routes for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step routes involving (1) Knorr pyrrole synthesis or (2) esterification of pre-functionalized pyrrole precursors . For example, coupling reactions with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions in anhydrous solvents (e.g., THF or DCM) are common. Purification typically involves column chromatography, and yields can be optimized using inert atmospheres (e.g., nitrogen) to prevent oxidation .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer: 1H NMR (400 MHz, DMSO-d6) is critical for confirming substitution patterns (e.g., δ ~2.22 ppm for methyl groups, δ ~6.32 ppm for pyrrole protons). ESI-MS (e.g., m/z 450.2 for analogous compounds) validates molecular weight. Additional characterization includes 13C NMR for carbonyl confirmation (~164 ppm) and FT-IR for ester C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be optimized?
Methodological Answer: Low yields (e.g., 23% in analogous syntheses) may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening (e.g., Pd/C for coupling steps).
- Solvent optimization (e.g., switching to polar aprotic solvents like DMF).
- Temperature gradients (e.g., controlled microwave-assisted heating). Kinetic studies via HPLC monitoring can identify bottlenecks .
Q. How can researchers resolve discrepancies between experimental and predicted spectral data (e.g., NMR)?
Methodological Answer: Unexpected peaks in 1H NMR (e.g., δ ~7.50–7.57 ppm for aromatic protons in related compounds) may indicate rotamers or impurities. Use 2D NMR techniques (HSQC, COSY) to assign proton-carbon correlations. Compare experimental data with density functional theory (DFT)-simulated spectra to validate structural hypotheses .
Q. What methodologies are recommended for determining the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (e.g., Bruker Kappa APEX2 CCD) with parameters like space group P21/n, unit cell dimensions (a = 13.2332 Å, b = 10.3574 Å), and hydrogen-bonding analysis (C—H⋯O interactions). Refinement software (e.g., SHELXL97) and thermal ellipsoid plots (ORTEP-3) aid in visualizing molecular packing .
Q. How can researchers design bioactivity assays for this compound?
Methodological Answer: Prioritize in vitro cytotoxicity assays (e.g., MTT assay against solid tumor cell lines) based on the anti-inflammatory and antitumor activities of pyrrole derivatives. Dose-response curves (IC50 values) and molecular docking (e.g., targeting cyclooxygenase-2) can elucidate mechanisms. Reference pharmacological data from structurally similar compounds (e.g., anti-inflammatory EC50 ~10 µM) .
Q. How should ecological risks be assessed given limited toxicity data?
Methodological Answer: Due to insufficient ecotoxicological data (e.g., no PBT/vPvB assessments), conduct OECD 301 biodegradability tests and Daphnia magna acute toxicity assays . Monitor soil mobility via column leaching experiments and bioaccumulation potential using log Kow calculations (predicted ~2.5 for ester derivatives) .
Q. How to interpret conflicting mass spectrometry (MS) data during purity analysis?
Methodological Answer: Contradictory MS peaks (e.g., m/z 362 vs. 450) may arise from fragmentation or isotopic patterns. Use high-resolution MS (HRMS) to distinguish molecular ions (e.g., [M+1]⁺) from adducts. Cross-validate with HPLC-UV purity profiles (λ = 254 nm) and elemental analysis (e.g., C, H, N % matching theoretical values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
